[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate
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Overview
Description
[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated phenyl ring, a morpholine-4-carbothioyl group, and a dichlorobenzoate moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Morpholine-4-carbothioyl Group: This step involves the reaction of morpholine with a suitable thiocarbonyl donor.
Esterification: The final step involves the esterification of the brominated phenyl ring with 2,4-dichlorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The morpholine-4-carbothioyl group can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: 2,4-dichlorobenzoic acid and the corresponding alcohol.
Scientific Research Applications
[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate: has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The brominated phenyl ring and morpholine-4-carbothioyl group can interact with enzymes or receptors, potentially inhibiting their activity. The dichlorobenzoate moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- [4-Bromo-2-chloroaniline]
- [Bromomethyl methyl ether]
- [2-Aminoethyl methacrylate]
Uniqueness
[4-Bromo-2-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate: stands out due to its combination of a brominated phenyl ring, morpholine-4-carbothioyl group, and dichlorobenzoate moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Properties
IUPAC Name |
[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrCl2NO3S/c19-11-1-4-16(14(9-11)17(26)22-5-7-24-8-6-22)25-18(23)13-3-2-12(20)10-15(13)21/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLYHKJIUGPPSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrCl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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